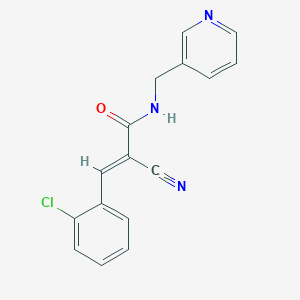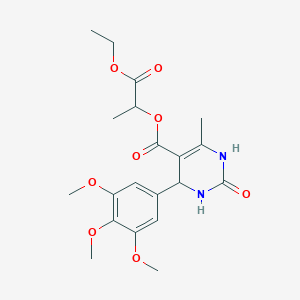![molecular formula C24H19FO4 B11682438 Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle est un composé organique complexe qui appartient à la classe des benzofuranes. Ce composé est caractérisé par sa structure unique, qui comprend un système cyclique de benzofurane substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie de synthèse courante implique la condensation de l’alcool 4-fluorobenzylique avec l’acide 2-phénylbenzofuran-3-carboxylique en milieu acide pour former le composé intermédiaire. Cet intermédiaire est ensuite estérifié avec de l’éthanol en présence d’un catalyseur tel que l’acide sulfurique pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents comme l’hydrure de lithium et d’aluminium peuvent convertir les groupes esters en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe fluorophényle, où l’atome de fluor est remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) pour la substitution nucléophile.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés benzofuranes substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés possédant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action du 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle n’est pas complètement compris, mais on pense qu’il implique des interactions avec des cibles moléculaires spécifiques. En chimie médicinale, il peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Le système cyclique de benzofurane est connu pour interagir avec diverses voies biologiques, ce qui peut entraîner des effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Le 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle peut être comparé à d’autres dérivés du benzofurane tels que :
- 2-(4-fluorophényl)-5-méthoxybenzofuran-3-carboxylate d’éthyle
- Acide 2-phénylbenzofuran-3-carboxylique
- 4-Fluorophénylbenzofurane
Ces composés partagent des caractéristiques structurales similaires, mais diffèrent par leurs groupes fonctionnels et leurs motifs de substitution, ce qui peut avoir un impact significatif sur leur réactivité chimique et leur activité biologique. Le 5-[(4-fluorophényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d’éthyle est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés et des applications distinctes .
Propriétés
Formule moléculaire |
C24H19FO4 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19FO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Clé InChI |
CJYKXSKEKGCGGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
